molecular formula C13H15F3N6O2S B3015724 3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine CAS No. 2380145-31-1

3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine

Cat. No. B3015724
CAS RN: 2380145-31-1
M. Wt: 376.36
InChI Key: YPHWHRWJHHQANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is a potent inhibitor of certain enzymes and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of 3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine involves the inhibition of certain enzymes by binding to their active sites. This results in the disruption of various physiological processes that are dependent on these enzymes, leading to the potential therapeutic effects of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. However, further studies are required to fully understand the mechanisms underlying these effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine in lab experiments is its potency and specificity. This makes it a valuable tool for studying the role of specific enzymes in various physiological processes. However, one limitation is its moderate yield, which can make it expensive to produce in large quantities.

Future Directions

There are many potential future directions for the study of 3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential applications in material science, such as the development of new catalysts or sensors. Finally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the pyridazine core, which is then coupled with the piperazine and sulfonyl moieties. The final step involves the introduction of the trifluoromethyl group. The overall yield of the synthesis is moderate, but modifications to the reaction conditions can improve the yield.

Scientific Research Applications

3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to be a potent inhibitor of certain enzymes such as phosphodiesterases, which are involved in various physiological processes. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer and neurological disorders.

properties

IUPAC Name

3-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N6O2S/c1-20-9-10(8-17-20)25(23,24)22-6-4-21(5-7-22)12-3-2-11(18-19-12)13(14,15)16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHWHRWJHHQANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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